

Squalene in Olive Oil: A Technical Guide to Concentration, Analysis, and Biosynthesis

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Compound of Interest

Compound Name: Squalene

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This technical guide provides a comprehensive overview of **squalene** concentration across various olive oil varieties, detailed analytical methodologies for its quantification, and an exploration of its biosynthetic pathway. **Squalene**, a triterpene and a key intermediate in the biosynthesis of sterols, is a compound of significant interest due to its antioxidant, emollient, and potential chemopreventive properties. Virgin olive oil stands out as one of the richest dietary sources of this bioactive molecule.^{[1][2]}

Quantitative Analysis of Squalene in Olive Oil Varieties

The concentration of **squalene** in olive oil is highly variable, influenced by genetic factors (olive cultivar), the degree of fruit ripeness, agro-climatic conditions, and the oil extraction and refining processes.^{[1][3][4]} Virgin olive oil contains significantly higher levels of **squalene** compared to other vegetable oils. The refining process, particularly deodorization, can lead to a substantial reduction in **squalene** content.

Below is a summary of **squalene** concentrations found in various olive oil cultivars as reported in the scientific literature.

Olive Cultivar	Squalene Concentration (mg/100g)	Country/Region of Origin (if specified)	Reference
Nocellara del Belice	High Content	Italy	
Drobnica	High Content	Not Specified	
Souri	High Content	Not Specified	
Oblica	High Content	Not Specified	
Dokkar	127 (1.27 mg/g)	Not Specified	
Morrut	1183 (11.83 mg/g)	Not Specified	
Picual	High Content	Spain	
Arbequina	Moderate Content	Spain	
Moraiolo	400-700 (4-7 g/kg)	Not Specified	
Leccino	400-700 (4-7 g/kg)	Not Specified	
Peranzana	400-700 (4-7 g/kg)	Not Specified	
Cima di Bitonto	Not Specified	Not Specified	
Various Cultivars	110 - 839	World Olive Germplasm Collection, Cordoba	
Extra Virgin Olive Oil	424 ± 21	Not Specified	
Refined Virgin Olive Oil	340 ± 31	Not Specified	
Organic EVOO (Various)	110 - 839	Turkey, Tunisia, Spain, Portugal, Greece, USA, Slovenia, Albania, Israel, Italy	
Corsican Olive Oils	350 - 830	Corsica	

Experimental Protocols for Squalene Quantification

Accurate quantification of **squalene** in olive oil is crucial for quality control and research purposes. Several analytical methods have been developed and validated. The choice of method often depends on the available instrumentation, desired sensitivity, and sample throughput.

Sample Preparation: Fractional Crystallization

This method is a rapid and low-cost technique for the preliminary separation of **squalene** from the bulk triglycerides in olive oil.

- Procedure:
 - Dissolve a known weight of olive oil (e.g., 0.125 g) in a methanol/acetone mixture (7:3, v/v).
 - Vortex the mixture for 2 minutes.
 - Incubate the solution at -20°C to -22°C for several hours (e.g., 24 hours) to allow for the precipitation of triglycerides.
 - Separate the liquid fraction, which contains the **squalene**, from the solidified triglycerides by centrifugation or filtration.
 - Evaporate the solvent from the liquid fraction under reduced pressure.
 - Reconstitute the residue in a suitable solvent (e.g., n-heptane or the mobile phase for HPLC analysis) for subsequent chromatographic analysis.

Sample Preparation: Solid-Phase Extraction (SPE)

SPE is an effective technique for isolating **squalene** and removing interfering compounds.

- Procedure:
 - Dissolve the olive oil sample in hexane.
 - Use a silica cartridge for the solid-phase extraction.

- Elute the **squalene** from the silica column using a mixture of hexane and diethyl ether (e.g., 95:5, v/v).
- The eluate can then be analyzed by GC or HPLC.

Analytical Determination: Gas Chromatography (GC)

GC, often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), is a widely used technique for **squalene** quantification.

- GC-FID/MS Analysis:
 - Injection: Inject the prepared sample extract into the GC system.
 - Column: A capillary column with a suitable stationary phase (e.g., TRB-5) is typically used.
 - Temperature Program: A programmed temperature gradient is employed to separate the components of the extract.
 - Detection:
 - FID: Provides quantitative data based on the response of the detector to the eluted compounds.
 - MS: Allows for both quantification and confirmation of the identity of **squalene** based on its mass spectrum.

Analytical Determination: High-Performance Liquid Chromatography (HPLC)

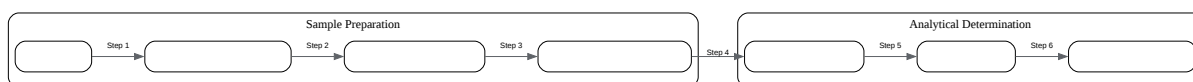
HPLC with UV or Photodiode Array (PDA) detection is another robust method for **squalene** analysis.

- RP-HPLC-UV/PDA Analysis:
 - Mobile Phase: An isocratic elution with a mixture of acetone and acetonitrile (e.g., 40:60, v/v) is commonly used.

- Column: A reverse-phase column (e.g., C18) is employed for the separation.
- Detection: **Squalene** is typically detected at a wavelength of around 208-217 nm.
- UPLC (Ultra-Performance Liquid Chromatography): This technique offers faster analysis times, with **squalene** eluting in under a minute in some methods.

Visualizations

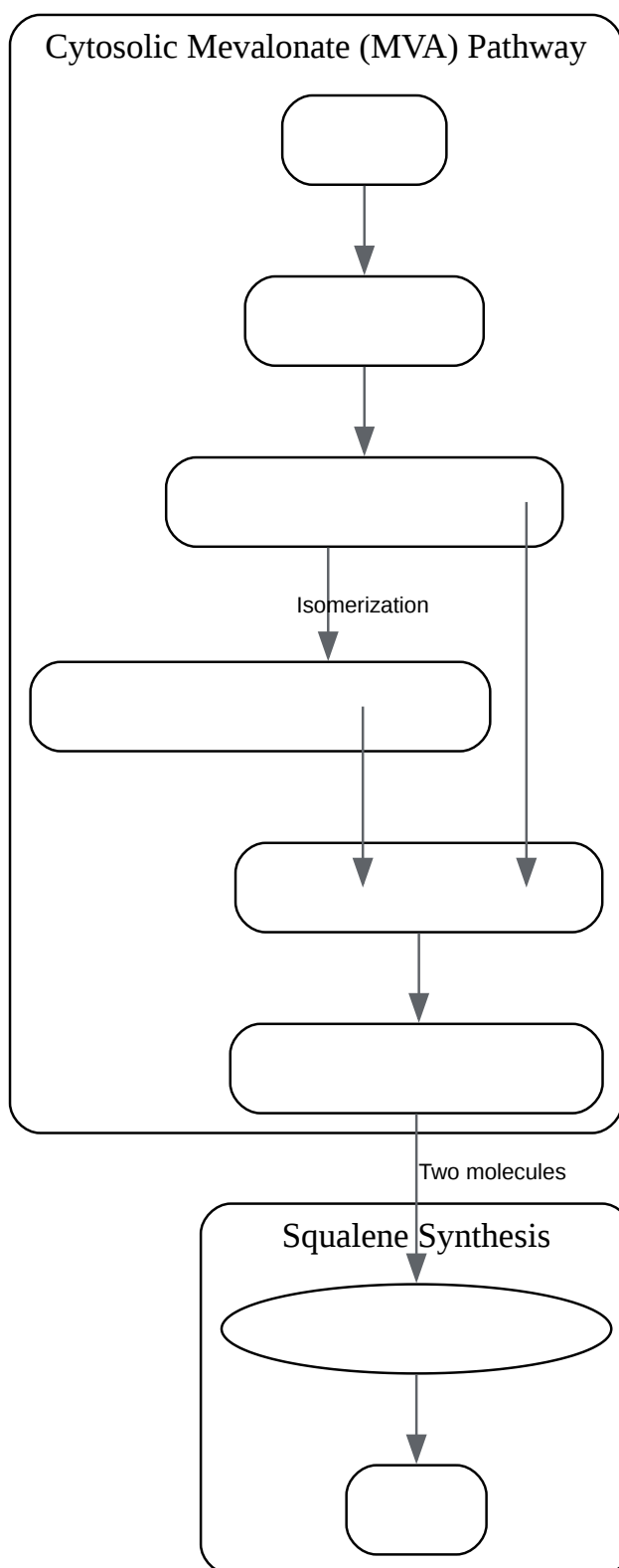
Experimental Workflow for Squalene Quantification



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Caption: Workflow for the quantification of **squalene** in olive oil.

Simplified Squalene Biosynthesis Pathway in Olive



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Caption: Simplified overview of the **squalene** biosynthesis pathway in olives.

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